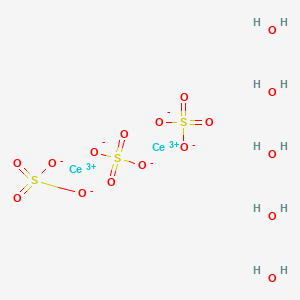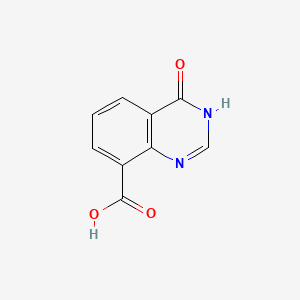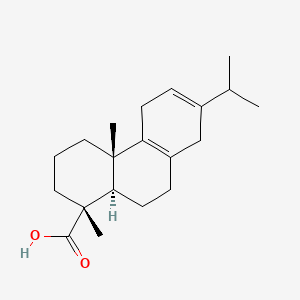
(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,5,8,9,10,10a-octahydrophenanthrene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,5,8,9,10,10a-octahydrophenanthrene-1-carboxylic acid is a diterpenoid compound with the molecular formula C20H30O2. It is a naturally occurring organic acid found in the resin of coniferous trees. This compound is known for its various biological activities and is used in multiple scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: (1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,5,8,9,10,10a-octahydrophenanthrene-1-carboxylic acid can be synthesized through several chemical routes. One common method involves the oxidative decarboxylation of abietic acid using lead tetraacetate. This reaction selectively epoxidizes the alkene mixture obtained from the decarboxylation process .
Industrial Production Methods: In industrial settings, abieta-8,12-dien-18-oic acid is often extracted from tree rosin, which is the solid portion of the oleoresin of coniferous trees. The extraction process typically involves isomerization of the resin acids .
Chemical Reactions Analysis
Types of Reactions: (1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,5,8,9,10,10a-octahydrophenanthrene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, such as epoxides.
Reduction: Reduction reactions can convert it into different hydrocarbon derivatives.
Substitution: It can undergo substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Lead tetraacetate is commonly used for oxidative decarboxylation.
Reduction: Hydrogenation reactions often use catalysts like palladium on carbon.
Substitution: Various nucleophiles can be used for substitution reactions at the carboxylic acid group.
Major Products Formed:
Epoxides: Formed through selective epoxidation.
Hydrocarbon Derivatives: Formed through reduction reactions.
Substituted Carboxylic Acids: Formed through substitution reactions.
Scientific Research Applications
(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,5,8,9,10,10a-octahydrophenanthrene-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for synthesizing various organic compounds.
Biology: This compound has been studied for its biological activities, including its role as an aromatase inhibitor.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.
Industry: this compound is used in the production of paints, varnishes, and other industrial products.
Mechanism of Action
The mechanism of action of abieta-8,12-dien-18-oic acid involves its interaction with specific molecular targets and pathways. For example, as an aromatase inhibitor, it prevents the conversion of testosterone to estrogen, thereby modulating hormone levels. This action is particularly relevant in the context of weight loss and other metabolic processes .
Comparison with Similar Compounds
Abietic Acid: Another diterpenoid found in tree resin, known for its use in industrial applications.
Dehydroabietic Acid: A derivative with similar biological activities, including aromatase inhibition.
Callitrisic Acid: Another related compound with distinct biological properties.
Uniqueness: (1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,5,8,9,10,10a-octahydrophenanthrene-1-carboxylic acid is unique due to its specific chemical structure and the range of reactions it can undergo. Its ability to act as an aromatase inhibitor and its applications in various fields make it a compound of significant interest .
Properties
CAS No. |
17603-06-4 |
|---|---|
Molecular Formula |
C20H30O2 |
Molecular Weight |
302.458 |
IUPAC Name |
(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,5,8,9,10,10a-octahydrophenanthrene-1-carboxylic acid |
InChI |
InChI=1S/C20H30O2/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22/h6,13,17H,5,7-12H2,1-4H3,(H,21,22)/t17-,19-,20-/m1/s1 |
InChI Key |
QOODXLAMJBRPHN-MISYRCLQSA-N |
SMILES |
CC(C)C1=CCC2=C(C1)CCC3C2(CCCC3(C)C(=O)O)C |
Synonyms |
Abieta-8,12-dien-18-oic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


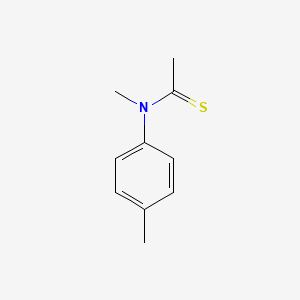
![N-[(1S,2S)-1-(4-aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide](/img/structure/B578834.png)
![(2S)-2-amino-N-[(3R,4R,4aR,5R,6R)-5,6,8-trihydroxy-3-methyl-1-oxo-3,4,4a,5,6,7-hexahydroisochromen-4-yl]propanamide;sulfuric acid](/img/structure/B578835.png)
![(1S,4S,5R,9S,10S,13R)-5,9,14-trimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-ene-5-carboxylic acid](/img/structure/B578836.png)
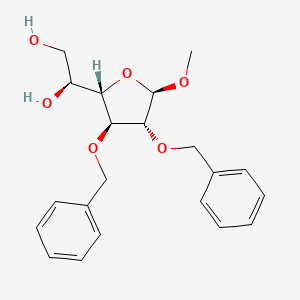
![N-phenylspiro[1,2-dihydroindole-3,1'-cycloheptane]-2-carboxamide](/img/structure/B578839.png)
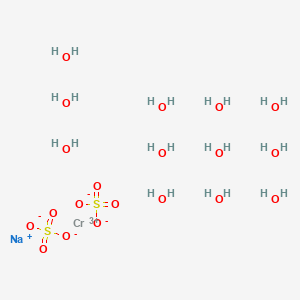
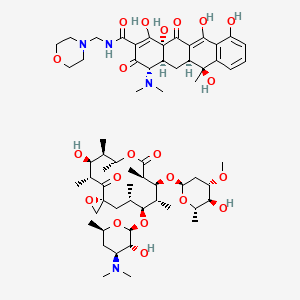
![(1S,7S,9R,11S,13R)-11-methyl-2,17-diazatetracyclo[7.7.1.02,7.013,17]heptadecan-3-one](/img/structure/B578848.png)
